molecular formula C7H5NO4 B024962 2,4-Pyridinedicarboxylic acid CAS No. 108882-06-0

2,4-Pyridinedicarboxylic acid

Cat. No. B024962
M. Wt: 167.12 g/mol
InChI Key: MJIVRKPEXXHNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Pyridinedicarboxylic acid (PDCA) is a heterocyclic organic compound that contains a pyridine ring and two carboxylic acid groups. It is also known as pyridine-2,4-dicarboxylic acid or quinolinic acid. PDCA is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has also been found to have several scientific research applications due to its unique properties.

Scientific Research Applications

Crystallography and Structural Analysis

2,4-Pyridinedicarboxylic acid is utilized in crystallography and structural analysis. Its polymorphs and hydrogen bonding characteristics are critical in coordination chemistry and crystal structure studies. For instance, the polymorphism and hydrogen bonding in cinchomeronic acid, which involves 3,4-Pyridinedicarboxylic acid, have been explored through variable temperature experimental and computational studies, highlighting the significance of short O–H⋯O hydrogen bonds in both forms of the acid (Evans et al., 2008).

Coordination Chemistry and Fluorescence Studies

In coordination chemistry, 2,4-Pyridinedicarboxylic acid plays a role in the synthesis of uranium-containing coordination polymers. These polymers exhibit unique structural and fluorescent properties, as demonstrated in studies involving self-assembly under hydrothermal conditions (Frisch & Cahill, 2006).

Vibration Spectroscopy

Vibration spectroscopy studies use 2,4-Pyridinedicarboxylic acid to analyze carboxylate coordination functions. These studies demonstrate that the properties of pyridinedicarboxylic acid salts are dependent on the bonding manner of carboxylate groups and coordination of the heterocyclic nitrogen atom (Puntus, Zolin, & Kudryashova, 2004).

Floral Industry Applications

In the floral industry, 2,4-Pyridinedicarboxylic acid has been shown to prolong the vase life of cut flowers, particularly in spray-type carnations. It is believed to accelerate flower opening and retard senescence, thus extending the display time of cut flowers (Sugiyama & Satoh, 2015; Satoh et al., 2016; Satoh, Sugiyama, & Ohira, 2014).

Electrochemical Studies

Electrochemical studies have examined the behaviors of various pyridinedicarboxylic acids and their complexes with oxovanadium(IV), providing insights into their redox reactions and potential applications in various fields (Prakash, Srivastava, & Prasad, 2014).

Other Applications

Additional research has been conducted on the use of pyridinedicarboxylic acids in synthesizing coordination polymers, studying their catalytic roles, and investigating their potential as fluorescence sensitizing agents in the detection of uranium and lanthanides (Rafizadeh, Amani, & Neumüller, 2006; Maji & Viswanathan, 2009; Lal, Basha, Sarkar, & Khan, 2013).

properties

IUPAC Name

pyridine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIVRKPEXXHNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060104
Record name 2,4-Pyridinedicarboxylic acid
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Pyridinedicarboxylic acid

CAS RN

499-80-9
Record name 2,4-Pyridinedicarboxylic acid
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Record name 2,4-Pyridinedicarboxylic acid
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Record name 2,4-PYRIDINEDICARBOXYLIC ACID
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Record name 2,4-Pyridinedicarboxylic acid
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Record name 2,4-Pyridinedicarboxylic acid
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Record name Pyridine-2,4-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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